molecular formula C10H8O3 B1644927 7-Hydroxy-2H-chromene-3-carbaldehyde

7-Hydroxy-2H-chromene-3-carbaldehyde

Cat. No.: B1644927
M. Wt: 176.17 g/mol
InChI Key: POSCIAASGQDQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-2H-chromene-3-carbaldehyde is a chromene derivative characterized by a hydroxy group at position 7 and an aldehyde functional group at position 3. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring (oxygen-containing six-membered ring). The aldehyde group at position 3 enhances reactivity, enabling applications in organic synthesis and pharmaceutical chemistry.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

7-hydroxy-2H-chromene-3-carbaldehyde

InChI

InChI=1S/C10H8O3/c11-5-7-3-8-1-2-9(12)4-10(8)13-6-7/h1-5,12H,6H2

InChI Key

POSCIAASGQDQAF-UHFFFAOYSA-N

SMILES

C1C(=CC2=C(O1)C=C(C=C2)O)C=O

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)O)C=O

Origin of Product

United States

Scientific Research Applications

Chemistry

7-Hydroxy-2H-chromene-3-carbaldehyde serves as a significant building block in organic synthesis. It is utilized in various chemical reactions to create more complex organic molecules. The compound is involved in:

  • Synthesis of Coumarin Derivatives : It acts as a precursor for synthesizing other coumarin derivatives, which are important in medicinal chemistry due to their biological activities.
  • Reagent in Organic Reactions : The compound is employed as a reagent in organic transformations such as condensation and substitution reactions.

Biology

In biological research, this compound has been studied for its potential pharmacological properties:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Properties : Studies have shown that it may possess anticancer activity, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231, suggesting its potential as a chemotherapeutic agent .
  • Antioxidant Effects : The compound has demonstrated antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Medicine

The therapeutic applications of this compound are being explored in several areas:

  • Drug Development : Ongoing research aims to develop new drugs based on this compound for treating various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.
  • Immune Modulation : The compound has been investigated for its potential use in treating conditions related to immune response dysregulation, such as multiple sclerosis and graft-versus-host disease .

Industrial Applications

In the industrial sector, this compound is used in:

  • Production of Dyes and Fragrances : Its unique chemical structure allows it to be utilized in creating dyes and fragrances.
  • Chemical Manufacturing : The compound is involved in synthesizing various industrial chemicals due to its reactivity and versatility.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several derivatives of this compound on breast cancer cell lines. The results indicated significant cytotoxicity against MCF-7 cells, with some derivatives showing enhanced activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of cholinesterases by derivatives of this chromene compound demonstrated promising results against enzymes involved in Alzheimer's disease. Molecular docking studies supported these findings by illustrating effective binding interactions with target enzymes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents (Position) Functional Groups Key Structural Differences
This compound -OH (7), -CHO (3) Chromene, aldehyde, hydroxy Reference compound
7-Methoxy-2H-chromene-3-carbaldehyde -OCH₃ (7), -CHO (3) Chromene, aldehyde, methoxy Methoxy (electron-donating) vs. hydroxy
7-Propoxy-2H-chromene-3-carbaldehyde -OCH₂CH₂CH₃ (7), -CHO (3) Chromene, aldehyde, propoxy Longer alkyl chain increases lipophilicity
7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde -N(CH₂CH₃)₂ (7), -CHO (3), -O (2) Coumarin, aldehyde, amino 2-oxo group (coumarin core) and diethylamino
7-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde -Cl (7), -OH (4), -CHO (3), -O (2) Coumarin, aldehyde, chloro Chloro and hydroxy substituents at 7 and 4
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde -OH (7), -CHO (8), -CH₃ (4), -O (2) Coumarin, aldehyde, methyl Aldehyde at position 8 and methyl at 4

Physical Properties

  • 7-Methoxy-2H-chromene-3-carbaldehyde : Melting point = 85–86°C; higher lipophilicity due to methoxy group .
  • 7-Propoxy-2H-chromene-3-carbaldehyde : Molecular formula = C₁₃H₁₄O₃; SMILES = CCCOC₁=CC₂=C(C=C₁)C=C(CO₂)C=O .
  • 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde: Crystallographic data available (Acta Crystallographica Section E); synthesized via oxime formation .

Preparation Methods

Formation of 3-Cyanocoumarin Intermediate

The most efficient route to 7-hydroxy-2H-chromene-3-carbaldehyde involves a two-step process starting with the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with malononitrile. This reaction, catalyzed by piperidine in methanol at 60°C for 48 hours, yields 7-hydroxy-2-oxo-2H-chromene-3-carbonitrile (3-cyanocoumarin) with a 90% yield. The mechanism proceeds via nucleophilic attack of the active methylene group of malononitrile on the aldehyde carbonyl, followed by cyclization to form the coumarin core.

Reduction to the Aldehyde

The 3-cyanocoumarin intermediate undergoes reduction using Raney nickel in formic acid at 80–90°C for 1–2 hours, achieving a 72% yield of the target aldehyde. This method avoids lactone ring opening or double-bond reduction—common side reactions in traditional hydride-based reductions. The formic acid acts as both solvent and hydrogen donor, while Raney nickel facilitates selective nitrile-to-aldehyde conversion.

Table 1: Reaction Conditions and Yields for Raney Nickel Reduction

Starting Material Reagent Temperature (°C) Time (h) Yield (%)
3-Cyanocoumarin Raney Ni, HCOOH 80–90 1.5–2 72

Purification involves filtration through Celite, followed by crystallization from ethanol or dichloromethane. The product exhibits a decomposition point exceeding 300°C and is characterized by distinct NMR signals at δ 9.96 (s, 1H, aldehyde proton) and δ 8.57 (s, 1H, coumarin H-4).

Alternative Synthetic Approaches

Oxidation of 3-Methylcoumarins

3-Methylcoumarins, accessible via the Baylis-Hillman reaction, can be oxidized to 3-formyl derivatives using selenium dioxide (SeO₂). However, this method suffers from moderate yields (≤60%) and incompatibility with electron-deficient substituents. For instance, 7-hydroxy-3-methylcoumarin requires harsh conditions (refluxing dioxane, 12 hours) and meticulous purification, limiting its practicality.

Rosenmund Reduction of Coumarin-3-Carbonyl Chlorides

Coumarin-3-carbonyl chlorides, synthesized from coumarin-3-carboxylic acids, undergo Rosenmund reduction with hydrogen over a palladium-barium sulfate catalyst. While this route preserves the lactone ring, the multi-step preparation of acid chlorides and strict anhydrous conditions render it less favorable for large-scale synthesis.

Table 2: Comparative Analysis of Preparation Methods

Method Starting Material Key Reagent Yield (%) Advantages Limitations
Knoevenagel + Raney Ni 2,4-Dihydroxybenzaldehyde Malononitrile, Raney Ni 72 High yield, scalable, mild conditions Requires handling of Raney nickel
SeO₂ Oxidation 3-Methylcoumarin Selenium dioxide ≤60 Direct oxidation Toxic reagent, moderate yield
Rosenmund Reduction Coumarin-3-carbonyl chloride H₂, Pd/BaSO₄ 50–65 Selective reduction Multi-step synthesis, anhydrous conditions

Experimental Optimization and Characterization

Reaction Monitoring and Workup

The reduction of 3-cyanocoumarin is monitored via TLC (Rf = 0.4 in ethyl acetate/hexane, 1:1). Post-reaction, the mixture is filtered to remove catalyst residues, and the filtrate is concentrated under reduced pressure. Crystallization from dichloromethane yields analytically pure this compound as yellow needles.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 6.77 (d, J = 1.83 Hz, 1H, H-8), 6.87 (dd, J = 2.44, 8.55 Hz, 1H, H-6), 7.81 (d, J = 8.55 Hz, 1H, H-5), 8.57 (s, 1H, H-4), 9.96 (s, 1H, CHO).
  • ¹³C NMR (DMSO-d₆): δ 102.2 (C-8), 110.8 (C-6), 114.5 (C-10a), 116.9 (C-4a), 133.3 (C-5), 147.2 (C-7), 157.5 (C-2), 159.7 (C-9), 165.0 (C-3), 187.7 (CHO).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.